molecular formula C17H15FN2O B2579429 N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 901222-02-4

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2579429
CAS No.: 901222-02-4
M. Wt: 282.318
InChI Key: QWQHRYVVGFYCBA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically begins with the preparation of the indole derivative and the fluorophenyl acetamide.

    Reaction Conditions: The indole derivative is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl acetamide can be prepared by reacting 4-fluoroaniline with acetic anhydride.

    Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl acetamide under basic conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development programs.

Industry:

  • Utilized in the development of advanced materials, including polymers and nanomaterials.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorophenyl group can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(4-bromophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(4-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Comparison:

  • N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity.
  • The fluorine atom can enhance the compound’s lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-20-11-12(15-4-2-3-5-16(15)20)10-17(21)19-14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQHRYVVGFYCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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